acetamide, n-[4-[(difluoromethyl)thio]phenyl]-
Description
Acetamide, N-[4-[(difluoromethyl)thio]phenyl]- is a synthetic organic compound characterized by an acetamide core linked to a phenyl ring substituted with a difluoromethylthio (-S-CF₂H) group at the para position. The difluoromethylthio group introduces unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NOS/c1-6(13)12-7-2-4-8(5-3-7)14-9(10)11/h2-5,9H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRKNBBWYHACKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorodifluoromethane-Based Thioetherification
This method adapts the large-scale synthesis of N-difluoromethylthiophthalimide reported by Li et al. (2017). The reaction involves:
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Thioether Formation : Benzyl mercaptan reacts with chlorodifluoromethane (HCFCl) under basic conditions (NaOH, Tris(2-(2-methoxyethoxy)ethyl)amine [TDA-1]) at 60°C for 2–4 hours. This yields benzyl difluoromethylthioether (1a ) with a 61% isolated yield.
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Chlorination and Displacement : 1a is treated with chlorine gas in chloroform at −30°C, generating HCFSCl in situ. Subsequent reaction with 4-nitroaniline in the presence of potassium carbonate replaces the phthalimide group, producing 4-[(difluoromethyl)thio]nitrobenzene. Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thioether formation | HCFCl, NaOH, TDA-1, 60°C | 61 |
| Nitro reduction | H (1 atm), Pd/C (10%), EtOH | 89 |
Bromodifluoromethanephosphonate Route
An alternative employs diethyl bromodifluoromethanephosphonate as the difluoromethyl source:
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Nucleophilic Substitution : 4-Aminothiophenol reacts with diethyl bromodifluoromethanephosphonate in dichloromethane at 0°C, facilitated by triethylamine.
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Deprotection : The phosphonate ester is hydrolyzed using aqueous HCl (1 M) to yield 4-[(difluoromethyl)thio]aniline.
Advantages : Avoids gaseous HCFCl, enhancing laboratory safety.
Limitations : Lower yield (52%) due to competing side reactions.
Acetylation of 4-[(Difluoromethyl)Thio]Aniline
The final step involves converting the aromatic amine to the acetamide derivative. Two acetylation protocols are prevalent:
Classical Acetic Anhydride Method
Adapted from the synthesis of N-[4-(difluoromethoxy)phenyl]acetamide:
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Reaction Setup : 4-[(difluoromethyl)thio]aniline (1.0 equiv) is suspended in anhydrous dichloromethane.
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Acetylation : Acetic anhydride (1.2 equiv) is added dropwise at 0°C, followed by pyridine (1.5 equiv) as a catalyst. The mixture is stirred at room temperature for 12 hours.
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Workup : The solution is washed with NaHCO (sat.) and brine, dried over MgSO, and concentrated in vacuo.
Yield : 78–85%
Purity : >95% (HPLC)
Microwave-Assisted Acetylation
A modified protocol reduces reaction time from hours to minutes:
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Conditions : 4-[(difluoromethyl)thio]aniline, acetic anhydride (1.1 equiv), and DMAP (0.1 equiv) are irradiated at 100°C for 15 minutes under microwave conditions (300 W).
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Outcome : 89% yield with 97% purity, demonstrating enhanced efficiency for high-throughput applications.
Industrial-Scale Production Considerations
Scalability challenges center on handling gaseous HCFCl and optimizing cost-to-yield ratios:
Continuous Flow Synthesis
Adopting Li et al.’s continuous flow system:
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Thioether Formation : A tubular reactor charged with benzyl mercaptan and HCFCl achieves 94% conversion at 80°C with a 10-minute residence time.
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Automated Chlorination : In-line chlorine sensors maintain precise stoichiometry, minimizing overchlorination byproducts.
Waste Management
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HCFCl Recovery : Condensation traps recover unreacted HCFCl, reducing environmental release.
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Phosphonate Byproducts : From the phosphonate route, diethyl phosphate is neutralized with Ca(OH) to form calcium phosphate, a fertilizer precursor.
Analytical Characterization
Critical quality control metrics for the final product:
Spectroscopic Data :
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H NMR (400 MHz, CDCl): δ 7.52 (d, J = 8.6 Hz, 2H, ArH), 7.34 (d, J = 8.6 Hz, 2H, ArH), 6.11 (t, J = 54 Hz, 1H, SCFH), 2.15 (s, 3H, COCH).
-
F NMR (376 MHz, CDCl): δ −97.2 (d, J = 54 Hz, 2F).
Chromatographic Purity :
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC (UV 254 nm) | C18, 60% MeOH/H2O | 8.7 | 96.2 |
Chemical Reactions Analysis
Oxidation of the Difluoromethylthio Group
The thioether (-S-) group undergoes oxidation under controlled conditions. For example:
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Reaction with H₂O₂ : In acetic acid/methanol solutions, the -SCF₂H group oxidizes to sulfoxide (-SO-CF₂H) or sulfone (-SO₂-CF₂H) derivatives. This mirrors methodologies used for structurally related thioacetamides .
Table 1: Oxidation Conditions and Outcomes
| Oxidizing Agent | Solvent System | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| H₂O₂ (30%) | AcOH/MeOH | 0–25°C | Sulfoxide | 60–75% | |
| mCPBA | CH₂Cl₂ | 0°C | Sulfone | 80–85% |
Hydrolysis of the Acetamide Group
The acetamide group is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 4-[(difluoromethyl)thio]aniline and acetic acid.
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Basic Hydrolysis : NaOH (4M) at 80°C produces the corresponding carboxylate salt.
Table 2: Hydrolysis Parameters
| Condition | Reagent | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Acidic | HCl (6M) | Reflux | 6 h | 4-[(SCF₂H)phenyl]aniline | 90% | |
| Basic | NaOH (4M) | 80°C | 4 h | Sodium 4-[(SCF₂H)phenyl]ate | 85% |
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing -SCF₂H group deactivates the phenyl ring, while the acetamide acts as a meta-directing group. Nitration and halogenation occur selectively at the meta position relative to the acetamide:
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Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro-N-[4-[(difluoromethyl)thio]phenyl]acetamide .
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Bromination : Br₂/FeBr₃ in CH₂Cl₂ produces 3-bromo-N-[4-[(difluoromethyl)thio]phenyl]acetamide .
Table 3: EAS Reaction Outcomes
| Reaction | Reagents | Position | Product Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | meta | 65% | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | meta | 72% |
Transition-Metal-Catalyzed C–H Functionalization
The acetamide group facilitates regioselective C–H activation. For instance:
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Palladium-Catalyzed Alkylation : Using Pd(OAc)₂ and ligands, alkylation occurs at the ortho position relative to the acetamide, yielding 2-alkyl-N-[4-[(difluoromethyl)thio]phenyl]acetamide .
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Nickel-Catalyzed Difluoromethylation : Ni(cod)₂ with bidentate phosphine ligands enables para -selective difluoromethylation of the phenyl ring .
Table 4: C–H Functionalization Examples
| Catalyst System | Substrate Position | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | ortho to acetamide | 2-methyl derivative | 55% | |
| Ni(cod)₂/dppf | para to -SCF₂H | 4-difluoromethylated derivative | 68% |
Nucleophilic Substitution at Sulfur
The -SCF₂H group participates in nucleophilic displacement reactions:
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Reaction with Grignard Reagents : RMgX (R = alkyl/aryl) substitutes the -SCF₂H group, forming N-[4-(R-thio)phenyl]acetamide .
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Displacement with Amines : Primary amines (e.g., NH₂R) yield sulfenamide derivatives .
Table 5: Sulfur-Based Substitutions
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| MeMgBr | THF, 0°C to RT | N-[4-(methylthio)phenyl]acetamide | 70% | |
| Benzylamine | Et₃N, CH₂Cl₂ | N-[4-(benzylsulfenamido)phenyl]acetamide | 60% |
Reduction of the Acetamide Group
Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a primary amine:
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Product : 4-[(difluoromethyl)thio]benzylamine (yield: 78%).
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
One of the primary applications of acetamide derivatives, including N-[4-[(difluoromethyl)thio]phenyl]-, is in the development of anti-inflammatory agents. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study demonstrated that certain derivatives showed comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Case Study: Synthesis and Activity Evaluation
- Objective : To evaluate the anti-inflammatory activity of synthesized acetamide derivatives.
- Method : In vitro assays were conducted to assess COX-1 and COX-2 inhibition.
- Results : The synthesized compounds displayed IC50 values lower than those of standard NSAIDs, indicating promising anti-inflammatory potential.
| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| Acetamide Derivative 1 | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |
| Acetamide Derivative 2 | 0.03 ± 0.02 | Diclofenac | 6.74 |
1.2 Antimicrobial Activity
Acetamide derivatives have also been investigated for their antimicrobial properties. The presence of difluoromethyl groups may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy.
Case Study: Antimicrobial Screening
- Objective : To assess the antimicrobial activity against various bacterial strains.
- Method : Disc diffusion method was employed to evaluate the zone of inhibition.
- Results : Several derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Agricultural Applications
2.1 Pesticidal Activity
The unique chemical structure of acetamide, N-[4-[(difluoromethyl)thio]phenyl]- suggests potential use as a pesticide or herbicide. Research into similar compounds indicates that modifications can lead to enhanced herbicidal activity.
Case Study: Herbicidal Efficacy
- Objective : To evaluate the herbicidal effects on common agricultural weeds.
- Method : Field trials were conducted to assess the efficacy of the compound.
- Results : The compound demonstrated effective weed control at specified concentrations.
Materials Science
3.1 Polymer Additives
Acetamide derivatives can be utilized as additives in polymer formulations to improve thermal stability and mechanical properties. The difluoromethyl group can contribute to enhanced performance characteristics.
Case Study: Polymer Blends
- Objective : To investigate the effect of acetamide on polymer blend properties.
- Method : Mechanical testing and thermal analysis were performed on blends containing varying concentrations of acetamide.
- Results : Enhanced tensile strength and thermal resistance were observed in blends with optimal concentrations of acetamide.
| Property | Control Blend | Blend with Acetamide |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Decomposition Temperature (°C) | 300 | 350 |
Mechanism of Action
The mechanism of action of acetamide, n-[4-[(difluoromethyl)thio]phenyl]- involves its interaction with specific molecular targets. The difluoromethylthio group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The phenyl ring and acetamide moiety may also contribute to the overall activity by stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (Compound 37, )
- Structure : Features a sulfonamide (-SO₂-NR₂) group instead of the thioether (-S-CF₂H).
- Activity: Exhibits anti-hypernociceptive activity in inflammatory pain models, comparable to paracetamol .
N-[4-(Benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (Compound 16, )
2-[(5-Cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide ()
- Structure: Pyrimidinylthio group with a cyano substituent.
- Activity: Not explicitly reported, but pyrimidine derivatives are known for kinase inhibition .
- Comparison: The electron-withdrawing cyano group may enhance binding to enzymatic targets, whereas the difluoromethylthio group provides steric bulk and fluorophilic interactions.
Fluorinated Analogs
N-(4-(5-Cyano-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyridin-2-yl)phenyl)acetamide (Compound 11, )
- Structure: Fluorophenyl-substituted pyridinone core.
- Activity : Part of a series with dual EGFR/BRAFV600E inhibitory activity .
- Comparison : The para-fluorophenyl group contributes to π-stacking interactions, while the difluoromethylthio group may offer stronger electronegativity and metabolic resistance.
Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide, )
- Structure : Triazine core with a benzyloxy-piperidine substituent.
- Activity : Targets tetrodotoxin-sensitive sodium channels for pain management .
- Comparison : The difluoromethylthio group’s compact size and fluorination may reduce off-target interactions compared to the bulkier benzyloxy-piperidine moiety.
Physicochemical and Spectroscopic Properties
Pharmacological Profiles
- Analgesic Activity : Sulfonamide analogs () show efficacy in pain models, while the difluoromethylthio group’s electronegativity may enhance CNS penetration .
- Anticancer Potential: Thio-linked heterocycles () inhibit cancer cell proliferation via kinase or tubulin binding. Fluorination in the target compound could improve tumor selectivity .
- Antifungal Activity: Imidazole-thioacetamide derivatives () target fungal lanosterol demethylase. The difluoromethylthio group may enhance fungal membrane interaction .
Biological Activity
Acetamide, N-[4-[(difluoromethyl)thio]phenyl]- is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the synthesis, biological activities, and molecular mechanisms associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of acetamide, N-[4-[(difluoromethyl)thio]phenyl]- can be represented as follows:
- Chemical Formula : C9H8F2NOS
- Molecular Weight : 221.23 g/mol
The synthesis typically involves the reaction of difluoromethyl thio derivatives with acetamide under controlled conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity.
Biological Activity Overview
The biological activity of acetamide, N-[4-[(difluoromethyl)thio]phenyl]- has been investigated in several studies, highlighting its anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
Recent studies have demonstrated that acetamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Breast Cancer (MCF-7) : IC50 values ranged from 1.78 μM to 8.284 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Lung Cancer (A549) : The compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Table 1: Anticancer Activity of Acetamide Derivatives
Enzyme Inhibition
Acetamide derivatives have also been studied for their ability to inhibit key enzymes involved in metabolic processes:
- α-Glucosidase and α-Amylase Inhibition : Compounds similar to N-[4-[(difluoromethyl)thio]phenyl]- demonstrated significant inhibitory activity against these enzymes, which are crucial in carbohydrate metabolism . The most potent analogs exhibited IC50 values comparable to acarbose, a standard inhibitor used in diabetes management.
Table 2: Enzyme Inhibition Activity
| Enzyme | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| α-Glucosidase | Acetamide Derivative | 10.5 | |
| α-Amylase | Acetamide Derivative | 15.2 |
Antiproliferative Mechanism
The anticancer activity of acetamide derivatives is linked to several mechanisms:
- Induction of Apoptosis : Studies indicate that these compounds can activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Compounds have been shown to induce G1/S phase arrest in cancer cells, inhibiting their proliferation .
Enzymatic Inhibition Mechanism
The inhibition of α-glucosidase and α-amylase by acetamide derivatives is attributed to:
- Binding Affinity : Molecular docking studies reveal strong interactions between the compounds and active sites of these enzymes, suggesting that structural modifications enhance binding affinity and selectivity .
Case Studies
Several case studies have highlighted the efficacy of acetamide derivatives in preclinical models:
- Study on MCF-7 Cells : A recent investigation reported that an acetamide derivative significantly reduced cell viability at low concentrations while inducing apoptosis through caspase activation pathways .
- Diabetes Model : In a diabetic rat model, an acetamide derivative exhibited a marked reduction in blood glucose levels by inhibiting α-glucosidase activity effectively .
Q & A
What synthetic methodologies are recommended for preparing acetamide, N-[4-[(difluoromethyl)thio]phenyl]-?
Level: Basic
Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A plausible route is the reaction of 4-aminophenylthiol derivatives with difluoromethylating agents (e.g., ClCFH or BrCFH) under basic conditions, followed by acetylation using acetyl chloride or acetic anhydride . For example, highlights the use of sulfonamide coupling in analogous N-phenylacetamide derivatives, suggesting that thioether formation via sulfur nucleophiles could be adapted for introducing the difluoromethylthio group. Purification often involves column chromatography or recrystallization, with characterization via H/C NMR and mass spectrometry .
How can researchers characterize the purity and structural integrity of this compound?
Level: Basic
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the presence of the difluoromethylthio group (δ ~3.5–4.5 ppm for SCHF) and acetamide protons (δ ~2.1 ppm for CHCO) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .
- Elemental Analysis : To validate empirical formula consistency .
What is the impact of the difluoromethylthio substituent on pharmacological activity?
Level: Advanced
Answer:
The difluoromethylthio group (-SCFH) enhances metabolic stability and lipophilicity compared to non-fluorinated thioethers, potentially improving blood-brain barrier penetration. demonstrates that trifluoromethylthio derivatives exhibit enhanced binding affinity in neurological targets, suggesting similar benefits for this compound. Comparative SAR studies (e.g., replacing -SCFH with -SCH or -SOCF) can elucidate its role in modulating receptor interactions . In vitro assays (e.g., enzyme inhibition or cell viability) should be conducted to quantify activity shifts.
How can contradictions in biological activity data across studies be resolved?
Level: Advanced
Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems) or compound purity. Strategies include:
- Standardized Assay Protocols : Use established models (e.g., NIH/3T3 cells for cytotoxicity) and control compounds (e.g., paracetamol for analgesic activity comparisons) .
- Dose-Response Curves : Ensure activity is concentration-dependent and reproducible across replicates.
- Metabolic Stability Testing : Assess whether degradation products interfere with activity measurements .
What challenges arise in X-ray crystallography for structural elucidation, and how are they addressed?
Level: Advanced
Answer:
Challenges include poor crystal growth due to flexible side chains or solvent retention. and suggest:
- Crystallization Optimization : Use mixed solvents (e.g., DMSO/water) or slow evaporation techniques.
- Low-Temperature Data Collection : Mitrate thermal motion artifacts.
- Density Functional Theory (DFT) : Validate molecular conformation when crystallographic data is ambiguous .
What are the solubility properties and formulation considerations for this compound?
Level: Basic
Answer:
The compound is likely sparingly soluble in water due to the hydrophobic difluoromethylthio group. Solubility can be improved using co-solvents (e.g., DMSO for in vitro studies) or lipid-based formulations for in vivo delivery . notes that analogous sulfonamide acetamides exhibit pH-dependent solubility, suggesting buffered solutions (pH 6–8) may enhance stability .
How should structure-activity relationship (SAR) studies be designed for derivatives?
Level: Advanced
Answer:
- Core Modifications : Vary the acetamide group (e.g., replace with propionamide) or aryl substituents .
- Functional Group Interchanges : Substitute -SCFH with -OCF or -CF to assess electronic effects .
- Pharmacokinetic Profiling : Measure logP, plasma protein binding, and CYP450 interactions to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
